molecular formula C18H22FNO3 B10955850 2-(3-fluorophenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine

2-(3-fluorophenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine

Cat. No.: B10955850
M. Wt: 319.4 g/mol
InChI Key: RTPHPPXPQPBABA-UHFFFAOYSA-N
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Description

N-(3-FLUOROPHENETHYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE is a synthetic organic compound that belongs to the class of substituted phenethylamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUOROPHENETHYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE typically involves the reaction of 3-fluorophenethylamine with 2,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUOROPHENETHYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary, but bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can be used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, particularly the central nervous system.

    Medicine: Investigated for potential therapeutic uses, although specific applications would require further research.

    Industry: Could be used in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action for N-(3-FLUOROPHENETHYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE likely involves interaction with neurotransmitter systems in the brain. It may act as an agonist or antagonist at various receptor sites, influencing the release or uptake of neurotransmitters such as serotonin, dopamine, or norepinephrine.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4,5-TRIMETHOXYBENZYL)-N-(2-FLUOROPHENETHYL)AMINE
  • N-(3-METHOXYPHENETHYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE
  • N-(3-FLUOROPHENETHYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE

Uniqueness

N-(3-FLUOROPHENETHYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE is unique due to the specific substitution pattern on the phenethylamine and benzylamine moieties. This unique structure can result in distinct pharmacological properties and reactivity compared to other similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C18H22FNO3

Molecular Weight

319.4 g/mol

IUPAC Name

2-(3-fluorophenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C18H22FNO3/c1-21-16-11-18(23-3)17(22-2)10-14(16)12-20-8-7-13-5-4-6-15(19)9-13/h4-6,9-11,20H,7-8,12H2,1-3H3

InChI Key

RTPHPPXPQPBABA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CNCCC2=CC(=CC=C2)F)OC)OC

Origin of Product

United States

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